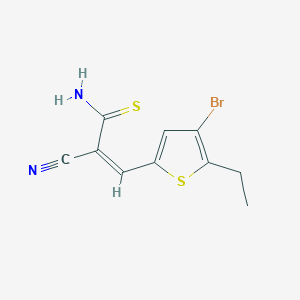![molecular formula C20H25N5O2 B5581357 7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-propyl-2-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antidiabetic Applications
Spirothiazolidines and related analogs have shown significant potential in anticancer and antidiabetic applications. For instance, specific compounds within this category demonstrated notably higher anticancer activities compared to Doxorubicin® against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds exhibited superior therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors, indicating promising antidiabetic properties (Flefel et al., 2019).
Antimicrobial Activities
Spirothiazolopyranopyrazoles and related derivatives have been synthesized and evaluated for their antimicrobial properties, offering a new avenue for developing potent antimicrobial agents. This showcases the compound's potential utility in creating treatments or preventive solutions against microbial infections (Al-Ahmadi, 1997).
Synthesis of Bi-heterocyclic Systems
The compound's structural features are conducive to the synthesis of novel bi-heterocyclic systems. Research demonstrates the possibility of generating α-(prop-2-yn-1-yloxy)hydrazones that can be converted into alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, highlighting the compound's relevance in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (De Crescentini et al., 2016).
Versatile Terpyridine Analogues
Compounds structurally related to diazaspiro[4.5]decan-6-one have been explored as versatile terpyridine analogues in coordination chemistry. These studies highlight the compound's potential in developing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating its broad applicability in materials science and biochemistry (Halcrow, 2005).
Properties
IUPAC Name |
7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-10-24-11-5-7-20(19(24)27)8-12-25(14-20)18(26)17-13-16(22-23-17)15-6-3-4-9-21-15/h3-4,6,9,13H,2,5,7-8,10-12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZCOGVXOQZESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)

![N-[(5,6-dimethyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B5581310.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![4-[3-(2-methoxyethyl)-1-propyl-1H-1,2,4-triazol-5-yl]-2,6-dimethylpyridine](/img/structure/B5581342.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
![3-fluoro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5581351.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
![6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5581362.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)
